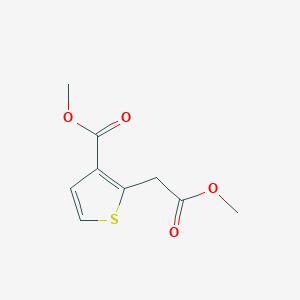
Methyl 2-(2-methoxy-2-oxoethyl)thiophene-3-carboxylate
概要
説明
Methyl 2-(2-methoxy-2-oxoethyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C9H10O4S and its molecular weight is 214.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 2-(2-methoxy-2-oxoethyl)thiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₁₀O₄S
- Molecular Weight : 214.24 g/mol
- CAS Number : 865187-80-0
This compound features a thiophene ring, which is known for its diverse biological activities, including antimicrobial and anticancer effects.
Biological Activity Overview
The biological activity of this compound is primarily investigated in the context of its potential therapeutic applications. The following sections detail specific activities and findings from various studies.
Antitumor Activity
Several studies have explored the antitumor potential of thiophene derivatives, which may extend to this compound.
- Case Study :
- A study on related thiophene compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that structural modifications could yield effective antitumor agents.
- The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Inhibitory Effects on Enzymes
Thiophene derivatives have been studied for their ability to inhibit specific enzymes involved in disease processes.
- Enzyme Targets :
- Potential targets include kinases and proteases, which play critical roles in cancer progression and microbial resistance.
- In silico docking studies could provide insights into binding affinities and specific interactions with these targets.
Research Findings Summary Table
Future Directions
Given the promising biological activities associated with this compound, future research should focus on:
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Elucidating the precise mechanisms by which this compound exerts its biological effects.
- Structural Modifications : Exploring variations in the chemical structure to enhance potency and selectivity against target pathogens or cancer cells.
科学的研究の応用
Chemical Characteristics
Methyl 2-(2-methoxy-2-oxoethyl)thiophene-3-carboxylate has the molecular formula and a molecular weight of 214.24 g/mol. The compound features a thiophene ring, a methoxy group, and a carboxylate functional group, which contribute to its reactivity and biological activity.
Pharmaceutical Applications
The compound is being investigated for its potential biological activities , which may serve as a lead compound in drug discovery. Its structural characteristics suggest it could possess anticancer properties:
- Anticancer Activity : Recent studies have shown that thiophene derivatives, including this compound, exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives have demonstrated inhibition of key pathways involved in cancer progression, such as the VEGFR-2 and AKT pathways, which are crucial in liver cell carcinoma treatment .
Case Study: Antiproliferative Activity
A study assessing the antiproliferative activity of thiophene derivatives found that certain compounds showed IC50 values as low as 3.105 μM against HepG2 liver cancer cells. The mechanism involved apoptosis induction and cell cycle arrest .
Agricultural Applications
This compound is also being explored for its potential use in agricultural chemicals:
- Pesticides and Herbicides : Its unique chemical structure may allow it to act as an active ingredient in developing new pesticides or herbicides. The reactivity of the compound can be harnessed to create derivatives that target specific pests or weeds effectively.
Interaction Studies
Understanding the interactions of this compound in biological systems is crucial for its development into practical applications:
- Biological Interaction Studies : Preliminary studies focus on how this compound interacts with biological targets at the molecular level, which is essential for assessing its therapeutic potential .
特性
IUPAC Name |
methyl 2-(2-methoxy-2-oxoethyl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S/c1-12-8(10)5-7-6(3-4-14-7)9(11)13-2/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVXRIPCFBZBGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CS1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














